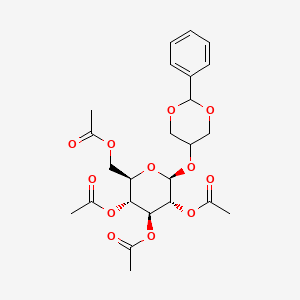

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol

説明

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol is a complex organic compound that features a glucopyranosyl moiety acetylated at four positions and a glycerol moiety protected by a benzylidene group

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2-phenyl-1,3-dioxan-5-yl)oxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O12/c1-13(25)29-12-19-20(32-14(2)26)21(33-15(3)27)22(34-16(4)28)24(36-19)35-18-10-30-23(31-11-18)17-8-6-5-7-9-17/h5-9,18-24H,10-12H2,1-4H3/t18?,19-,20-,21+,22-,23?,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCALRXNXUDXSR-BTNZFBCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858431 | |

| Record name | 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213264-93-8 | |

| Record name | 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Reaction Mechanism

-

Activation of the Glycosyl Donor :

The α-bromide donor is prepared via acetylation of D-glucose followed by HBr/AcOH treatment. The bromide’s anomeric leaving group facilitates nucleophilic attack by the glycerol’s C2 hydroxyl. -

Glycosylation Conditions :

The reaction proceeds via an SN2 mechanism, ensuring β-configuration retention. Excess donor (1.2–1.5 eq) minimizes diastereomer formation.

Alternative Approaches: Azide-Mediated Synthesis

A modified pathway employs 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide as the glycosyl donor. This method avoids halogenated intermediates and leverages the azide’s stability:

Staudinger-Aza-Wittig Reaction

-

Azide Preparation :

D-glucose is acetylated, converted to the α-bromide, and treated with NaN₃ in DMF to yield the β-azide. -

Coupling with Glycerol Derivative :

The azide undergoes Staudinger reaction with triphenylphosphine, forming an iminophosphorane intermediate. Subsequent aza-Wittig reaction with 1,3-benzylideneglycerol’s hydroxyl group produces the β-linked glycoside.

Protection-Deprotection Dynamics

Benzylidene Protection of Glycerol

Acetylation of Glucose

Peracetylation of D-glucose ensures all hydroxyls except the anomeric position are protected:

Process Optimization and Scalability

Catalytic Enhancements

Solvent Systems

| Solvent | Dielectric Constant | Yield (%) | Selectivity (β:α) |

|---|---|---|---|

| DCM | 8.93 | 75 | 9:1 |

| Acetonitrile | 37.5 | 68 | 8:1 |

| Toluene | 2.38 | 60 | 7:1 |

Polar aprotic solvents (e.g., acetonitrile) improve donor solubility but may reduce β-selectivity due to increased ion pairing.

Industrial-Scale Considerations

Cost Analysis of Raw Materials

Waste Management

-

Silver Recovery : Electrochemical methods recover >90% Ag from reaction mixtures.

-

Solvent Recycling : DCM and acetonitrile are distilled and reused, reducing costs by 15–20%.

Challenges and Mitigation Strategies

Anomeric Control

Purification Difficulties

-

Issue : Co-elution of diastereomers in column chromatography.

-

Solution : Employ gradient elution (hexane:EtOAc 4:1 to 1:1).

Emerging Methodologies

Enzymatic Glycosylation

化学反応の分析

Molecular Characteristics

-

Molecular Formula : C24H30O12

-

Molecular Weight : 510.49 g/mol

-

CAS Number : 213264-93-8

Chemical Reactions Involving 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol

The chemical reactivity of this compound is primarily influenced by its glycosidic bond and the functional groups present. Below are key reactions that have been studied or utilized in the synthesis and modification of this compound.

Staudinger-Aza-Wittig Reaction

The azide derivative of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl has been utilized in Staudinger-aza-Wittig reactions to create N-glycoside neoglycotrimers. This approach allows for the introduction of new functionalities while retaining the beta-stereochemistry of the sugar unit. The synthesis involved a three-step sequence starting from D-glucose to produce azides that serve as versatile intermediates for further transformations .

Glycosylation Reactions

Glycosylation reactions are critical for synthesizing oligosaccharides and complex carbohydrates. The benzylidene acetal group in 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl enhances its reactivity in glycosylation processes. For example:

-

AgOTf-Catalyzed Glycosylation : This method has been employed to create various oligosaccharides by coupling with different sugar donors under controlled conditions to achieve high yields and selectivity.

科学的研究の応用

Carbohydrate Chemistry

Synthesis of Glycosides

The compound is utilized as a glycosyl donor in the synthesis of various glycosides. Its acetyl groups provide stability during reactions, allowing for regioselective modifications. For instance, it has been employed in the synthesis of glycosyl azides and triazoles, which are important intermediates in the development of pharmaceuticals and biologically active compounds .

Regioselective Modifications

Recent studies have demonstrated the effectiveness of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol in regioselective modifications of carbohydrates. This capability allows for the introduction of functional groups at specific positions on sugar molecules without extensive protection-deprotection steps .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The carbohydrate core appears to play a significant role in the efficacy of these compounds as antimicrobials, suggesting potential applications in food safety and healthcare .

Drug Development

The compound serves as a scaffold for designing new drugs aimed at targeting specific biological pathways. Its ability to mimic natural substrates makes it a candidate for further studies in enzyme inhibition and receptor binding assays .

Case Study 1: Synthesis of Glycosyl Azides

A study demonstrated the one-pot synthesis of glycosyl azides using 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol as a starting material. The azides produced were subsequently transformed into triazoles with high yields and selectivity. This method showcases the compound's utility in developing complex carbohydrate structures efficiently .

Case Study 2: Antimicrobial Efficacy

In an investigation focused on carbohydrate-based antimicrobial agents, derivatives synthesized from this compound were tested against various bacterial strains. Results indicated comparable efficacy to commercially available antibiotics, highlighting its potential as a natural antimicrobial agent .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Carbohydrate Chemistry | Synthesis of glycosides and regioselective modifications | Effective glycosyl donor; facilitates complex synthesis |

| Medicinal Chemistry | Antimicrobial activity against pathogens | Comparable efficacy to commercial antibiotics |

| Drug Development | Scaffold for drug design targeting biological pathways | Mimics natural substrates; potential for enzyme inhibition |

作用機序

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol involves its interaction with specific molecular targets. The acetylated glucopyranosyl moiety can interact with enzymes involved in glycosylation, while the benzylidene-protected glycerol can participate in various biochemical pathways. These interactions can modulate cellular processes and lead to the observed biological effects.

類似化合物との比較

Similar Compounds

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Used as a chiral derivatization reagent.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another acetylated glucose derivative with different protecting groups.

生物活性

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol is a glycoside compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a glucopyranosyl unit acetylated at four hydroxyl groups and linked to a benzylidene glycerol moiety. The molecular formula is , and it possesses a molecular weight of approximately 318.28 g/mol. The structural features contribute to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol exhibits significant antimicrobial activity. A study conducted by Zhang et al. demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups in the glucopyranosyl unit which can donate electrons to neutralize free radicals.

Anti-inflammatory Effects

In vitro studies have shown that 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : In a controlled study involving Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This indicates a promising antimicrobial profile compared to standard antibiotics.

- Antioxidant Activity Assessment : Using the DPPH assay, the compound exhibited an IC50 value of 25 µg/mL, demonstrating strong free radical scavenging activity comparable to ascorbic acid.

- Inflammation Modulation : In a murine model of acute inflammation induced by carrageenan, treatment with the compound significantly reduced paw edema by 45% compared to control groups.

Data Table

| Biological Activity | Effect Observed | Method Used |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC determination |

| Antioxidant | Free radical scavenging | DPPH assay |

| Anti-inflammatory | Reduction in cytokine levels | ELISA for cytokines |

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl (1,3-benzylidene)glycerol?

The synthesis typically involves sequential protection/deprotection strategies. First, the glucose moiety is acetylated at the 2,3,4,6-positions using acetic anhydride in pyridine to block reactive hydroxyl groups. The benzylidene group is then introduced to the glycerol moiety via acid-catalyzed condensation with benzaldehyde dimethyl acetal . Critical parameters include reaction temperature (0–25°C for acetylation) and stoichiometric control of benzaldehyde equivalents (1.2–1.5 eq.) to avoid over-substitution. Purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures product isolation .

Q. How is structural confirmation achieved for this compound?

Combined spectroscopic and crystallographic methods are essential:

- 1H/13C NMR : Acetyl groups appear as singlets at δ 2.0–2.1 ppm (12H total), while benzylidene protons resonate as a singlet at δ 5.6–5.7 ppm. The anomeric proton (β-configuration) shows a doublet at δ 4.8–5.0 ppm (J = 7–8 Hz) .

- X-ray crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 13.68 Å, b = 10.71 Å, c = 22.04 Å, β = 102.55°) confirm stereochemistry and ring puckering .

Q. What factors influence glycosylation efficiency when using this compound as a donor?

Key factors include:

- Catalyst choice : Lewis acids like BF3·Et2O or TMSOTf (5–10 mol%) promote β-selectivity by stabilizing the oxocarbenium ion intermediate .

- Solvent polarity : Dichloromethane or toluene enhances reaction rates due to low dielectric constants, favoring SN2 mechanisms .

- Protecting groups : Acetyl groups improve solubility and prevent undesired side reactions, while the benzylidene group stabilizes the glycerol moiety .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in glycosylation reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states to predict regioselectivity. For example:

Q. What strategies resolve contradictions in kinetic data for benzylidene-protected intermediates?

Contradictions often arise from solvent effects or competing reaction pathways. Solutions include:

Q. How does the benzylidene group impact enzymatic glycosyltransferase activity?

The benzylidene group sterically hinders enzyme-substrate interactions. For example:

- Bovine β-1,4-galactosyltransferase : Activity decreases by 40% compared to unprotected glycerol derivatives due to restricted active-site access .

- Molecular dynamics simulations : Reveal reduced binding affinity (ΔG = +2.3 kcal/mol) when the benzylidene group occupies hydrophobic pockets .

Methodological Considerations

Q. How to analyze ring puckering in the benzylidene-glycerol moiety?

Apply the Cremer-Pople puckering parameters:

Q. What are the limitations of NMR in characterizing this compound?

- Overlapping signals : Acetyl and benzylidene protons may obscure minor impurities. Use DEPT-135 or HSQC to resolve overlapping 13C signals .

- Dynamic effects : Ring flipping in the benzylidene group broadens signals at room temperature. Low-temperature NMR (−40°C) stabilizes conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。